

Application Notes and Protocols: MT-802 in Primary Patient Samples

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Compound of Interest

Compound Name: MT-802
Cat. No.: B10818691

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Introduction

MT-802 is a potent and specific degrader of Bruton's tyrosine kinase (BTK) that operates through a proteolysis-targeting chimera (PROTAC) mechanism.[1][2][3] This novel approach offers a promising therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL).[1][4][5] A critical application of **MT-802** is its efficacy in targeting the C481S mutant BTK, a common cause of resistance to the covalent BTK inhibitor ibrutinib.[3][4] These application notes provide a comprehensive overview of the use of **MT-802** in primary patient samples, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in a research setting.

MT-802 functions by forming a ternary complex between BTK and the E3 ubiquitin ligase cereblon (CRBN).[2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[2] This degradation mechanism is effective against both wild-type and C481S mutant BTK, offering a significant advantage over traditional inhibitors.[1][3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and activity of **MT-802** from various studies.

Parameter	Wild-Type BTK	C481S Mutant BTK	Cell Line/System	Reference
DC50	14.6 nM	14.9 nM	WT BTK XLAs cells / C481S BTK XLAs cells	[1]
DC50	9.1 nM	-	Not Specified	[4]
IC50 (Binding Affinity)	18.11 nM	-	TR-FRET-based binding assay	[1]
Maximal Degradation	>99% at nanomolar concentrations	>99% at nanomolar concentrations	Not Specified	[3][4]

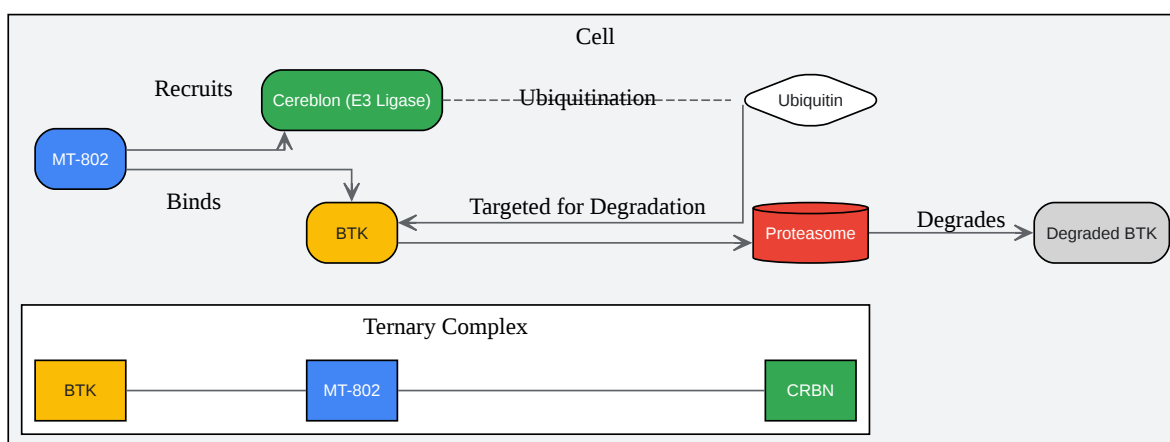
Table 1: In Vitro Efficacy of **MT-802** against Wild-Type and C481S Mutant BTK. DC50 represents the concentration required to degrade 50% of the target protein. IC50 indicates the concentration for 50% inhibition in a binding assay.

Parameter	Value	Assay	Reference
CRBN Binding Affinity (IC50)	1.258 μ M	TR-FRET-based binding assay	[1]
Time to 50% BTK Degradation	~50 minutes	Not Specified	[4]
Time to Complete BTK Degradation	4 hours	Not Specified	[4]

Table 2: Additional Pharmacodynamic Properties of **MT-802**.

Signaling Pathway

The following diagram illustrates the mechanism of action of **MT-802** in inducing the degradation of BTK.



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Caption: Mechanism of **MT-802**-mediated BTK degradation.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary CLL Cells from Patient Samples

Objective: To isolate peripheral blood mononuclear cells (PBMCs) from whole blood of CLL patients and establish a primary cell culture.

Materials:

- Whole blood from CLL patients collected in heparinized tubes
- Ficoll-Paque PLUS

- Phosphate-buffered saline (PBS)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
- Optional: Co-culture with HS-5 stromal cells or other feeder layers to improve viability

Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
- Collect the mononuclear cell layer and transfer to a new tube.
- Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the cell pellet in complete RPMI-1640 medium.
- Count the cells and assess viability using trypan blue exclusion.
- Plate the cells at a density of 1-2 x 10⁶ cells/mL in a tissue culture flask or plate.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 2: Treatment of Primary CLL Cells with MT-802

Objective: To treat primary CLL cells with **MT-802** to assess its effect on BTK degradation and cell viability.

Materials:

- Primary CLL cells in culture (from Protocol 1)
- **MT-802** stock solution (dissolved in DMSO)

- Complete RPMI-1640 medium

Procedure:

- Prepare serial dilutions of **MT-802** in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 nM to 10 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest **MT-802** concentration.
- Add the diluted **MT-802** or vehicle control to the cultured primary CLL cells.
- Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C and 5% CO₂.
- After incubation, harvest the cells for downstream analysis.

Protocol 3: Western Blot Analysis of BTK Degradation

Objective: To determine the extent of BTK protein degradation following **MT-802** treatment.

Materials:

- Treated primary CLL cells (from Protocol 2)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-BTK, anti-pBTK (Y223), and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Harvest the treated cells and wash with cold PBS.
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Normalize protein concentrations for all samples.
- Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle control.

Protocol 4: Cell Viability and Apoptosis Assays

Objective: To assess the effect of **MT-802** on the viability and apoptosis of primary CLL cells.

Materials:

- Treated primary CLL cells (from Protocol 2)
- Cell viability reagent (e.g., CellTiter-Glo®)
- Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

- Flow cytometer

Procedure for Cell Viability:

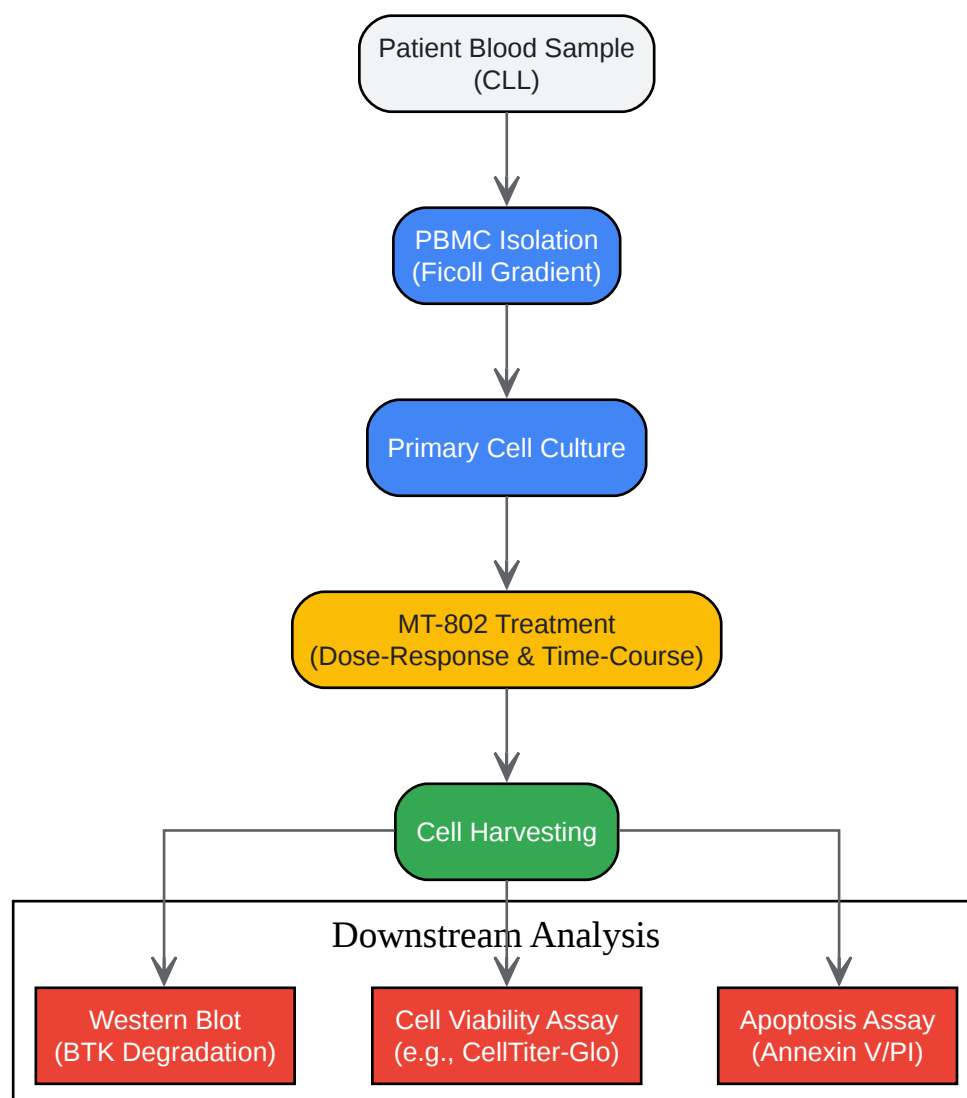
- Plate primary CLL cells in a 96-well plate and treat with a dose range of **MT-802** as described in Protocol 2.
- At the desired time point, add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of viable cells relative to the vehicle control.

Procedure for Apoptosis:

- Harvest the treated cells and wash with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the apoptosis kit.
- Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The following diagram outlines the general workflow for evaluating **MT-802** in primary patient samples.



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Caption: General workflow for **MT-802** application in primary CLL samples.

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